Amino-PEG12-t-Butyl ester
Overview
Description
Amino-PEG12-t-Butyl ester: is a polyethylene glycol (PEG) derivative that contains an amino group and a tert-butyl ester group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The amino group in this compound is reactive with various functional groups, making it a versatile tool in bioconjugation and organic synthesis .
Mechanism of Action
Target of Action
Amino-PEG12-t-Butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in bioconjugation and organic synthesis .
Mode of Action
The amino group in this compound is reactive with its targets . This interaction results in the formation of new bonds, facilitating the process of bioconjugation. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing further reactions to occur.
Pharmacokinetics
It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of bioconjugation and organic synthesis . By reacting with its targets, it enables the formation of new compounds, contributing to various biochemical processes.
Biochemical Analysis
Biochemical Properties
Amino-PEG12-t-Butyl ester plays a significant role in biochemical reactions, particularly in the modification of biomolecules. The amino group of this compound can react with carboxylic acids to form amide bonds, which are essential in protein conjugation and peptide synthesis . This compound interacts with enzymes such as carboxylases and ligases, facilitating the formation of stable conjugates. Additionally, the hydrophilic PEG spacer increases the solubility of the conjugated molecules in aqueous media, enhancing their bioavailability and reducing immunogenicity .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. It can affect cell signaling pathways by altering the activity of signaling proteins through conjugation . This compound has been shown to impact gene expression by modifying transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The amino group reacts with carboxylic acids to form stable amide bonds, while the t-butyl group can be deprotected to expose a reactive carboxyl group . This compound can inhibit or activate enzymes by modifying their active sites or regulatory domains. Additionally, this compound can alter gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under standard storage conditions (-20°C) but can degrade under acidic or basic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the bioavailability and activity of conjugated biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse immune responses . Threshold effects have been observed, where the benefits of the compound are maximized at optimal dosages, while higher dosages lead to diminishing returns and increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and peptide modification. This compound interacts with enzymes such as carboxylases and ligases, facilitating the formation of stable conjugates . It can also affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in metabolite levels . The hydrophilic PEG spacer of this compound enhances its solubility and bioavailability, allowing it to participate in a wide range of biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer facilitates its diffusion through aqueous environments, while the reactive amino and carboxyl groups enable it to bind to various biomolecules . This compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles through interactions with targeting signals on proteins or peptides . Additionally, post-translational modifications such as phosphorylation or ubiquitination can affect the localization and activity of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amino-PEG12-t-Butyl ester typically involves the esterification of Nα-protected amino acids with tert-butanol. This process is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. The reaction proceeds under anhydrous conditions to yield the desired t-butyl esters in good yields .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Amino-PEG12-t-Butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. .
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the tert-butyl protecting group.
Major Products Formed:
Scientific Research Applications
Amino-PEG12-t-Butyl ester has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Facilitates the attachment of biomolecules to surfaces or other molecules .
Biology:
- Employed in the modification of proteins and peptides for various biological assays.
- Enhances the solubility and stability of biomolecules .
Medicine:
- Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
- Aids in the development of targeted therapies by conjugating drugs to specific biomolecules .
Industry:
Comparison with Similar Compounds
- Amino-PEG4-t-Butyl ester
- Amino-PEG8-t-Butyl ester
- Amino-PEG24-t-Butyl ester
Comparison:
- Chain Length: Amino-PEG12-t-Butyl ester has a PEG chain length of 12, which provides a balance between solubility and flexibility. In contrast, shorter PEG chains (e.g., PEG4) may offer less flexibility, while longer chains (e.g., PEG24) may provide greater solubility but reduced reactivity .
- Reactivity: The amino group in this compound is highly reactive, similar to other PEG derivatives. the specific chain length can influence the overall reactivity and stability of the compound .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.